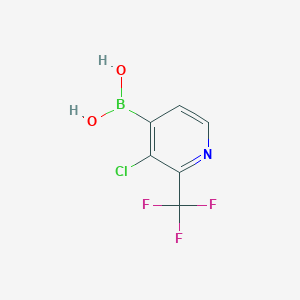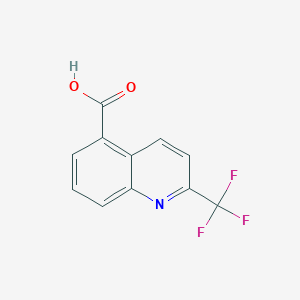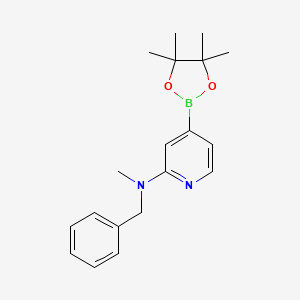![molecular formula C18H32BNO3Si B6338074 6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester CAS No. 1351378-73-8](/img/structure/B6338074.png)
6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester is a complex organic compound with the molecular formula C18H32BNO3Si and a molecular weight of 349.3 g/mol
作用机制
Target of Action
The primary target of the compound, also known as “starbld0042022”, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new Pd–C bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects include the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
It’s important to note that the compound’s synthetic utility may be tempered by its air and moisture sensitivity .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the production of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as air and moisture . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
生化分析
Biochemical Properties
6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical assays and drug development . The nature of these interactions is primarily based on the formation of boronate esters, which are stable under physiological conditions but can be hydrolyzed under specific conditions to release the active boronic acid .
Cellular Effects
In cellular contexts, this compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these pathways, leading to changes in cellular function. For instance, its interaction with kinases and phosphatases can alter phosphorylation states, thereby impacting signal transduction and gene expression . Additionally, the compound’s ability to form boronate esters with cellular metabolites can influence metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through the formation of boronate esters. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. The compound can bind to active sites of enzymes, blocking substrate access and inhibiting enzyme activity. Alternatively, it can act as an allosteric modulator, enhancing enzyme activity by stabilizing active conformations . Changes in gene expression can also occur as a result of these interactions, leading to downstream effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its reactivity can decrease over prolonged periods due to gradual hydrolysis of the boronate ester . In in vitro studies, the compound has shown consistent activity over short-term experiments, but long-term effects on cellular function can vary depending on the specific experimental conditions. Degradation products may also influence the observed effects, necessitating careful control of experimental parameters.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, toxic effects such as enzyme inhibition, disruption of cellular metabolism, and oxidative stress have been observed . Threshold effects are also noted, where a minimal effective dose is required to achieve the desired biochemical modulation, beyond which additional increases in dosage do not proportionally enhance the effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis, the citric acid cycle, and oxidative phosphorylation . Its ability to form boronate esters with metabolites can also affect metabolite levels and the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it can localize to various compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus, where it exerts its biochemical effects . Localization to these compartments can enhance or inhibit its activity, depending on the specific biochemical context.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The reaction proceeds efficiently at room temperature, resulting in high yields of the desired silyl ether.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production. This would include the use of flow microreactor systems to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4
Nucleophiles: Organolithium (RLi), Grignard reagents (RMgX), and organocuprates (RCuLi).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield alcohols or ketones, while reduction reactions can produce alkanes or alcohols .
科学研究应用
6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of biologically active compounds and drug discovery.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and chemical intermediates.
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilyl trifluoromethanesulfonate: Used as a silylating agent and in the preparation of enol silyl ethers.
tert-Butyldimethylsilanol: Utilized for the protection of hydroxyl groups and in the synthesis of α-chiral ether derivatives.
tert-Butyldimethylsilyl chloride: Commonly used for silylation of alcohols and phenols.
Uniqueness
6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester is unique due to its combination of a silyl-protected hydroxyl group and a boronic acid ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and scientific research .
属性
IUPAC Name |
tert-butyl-dimethyl-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methoxy]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32BNO3Si/c1-16(2,3)24(8,9)21-13-15-11-10-14(12-20-15)19-22-17(4,5)18(6,7)23-19/h10-12H,13H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTPDCGIBGLHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32BNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)









